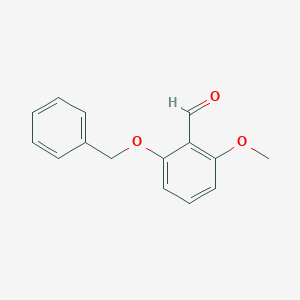

2-(benzyloxy)-6-methoxybenzaldehyde

Descripción

2-(Benzyloxy)-6-methoxybenzaldehyde is a benzaldehyde derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 2 and a methoxy group (-OCH₃) at position 6 on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structure combines steric bulk from the benzyloxy group with electron-donating effects from the methoxy substituent, influencing reactivity and applications in protection/deprotection strategies or coupling reactions .

Propiedades

IUPAC Name |

2-methoxy-6-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHQZHVVWLPOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395724 | |

| Record name | 2-benzyloxy-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61227-36-9 | |

| Record name | 2-benzyloxy-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-6-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-(benzyloxy)-6-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 2-(Benzyloxy)-6-methoxybenzoic acid.

Reduction: 2-(Benzyloxy)-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H14O3

- IUPAC Name : 2-(benzyloxy)-6-methoxybenzaldehyde

- Molecular Weight : 258.27 g/mol

The compound features a benzaldehyde framework with a benzyloxy group at the 2-position and a methoxy group at the 6-position, which influences its chemical reactivity and biological interactions.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional modifications, making it versatile in synthetic pathways.

Biology

- Enzyme Inhibition Studies : Research indicates that 2-(benzyloxy)-6-methoxybenzaldehyde can inhibit specific enzymes by binding to their active sites, potentially altering biochemical pathways. This property is crucial for understanding drug interactions and developing new therapeutic agents.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

Recent studies have highlighted the biological activities of 2-(benzyloxy)-6-methoxybenzaldehyde:

Case Studies

Several studies have explored the therapeutic potential of compounds structurally related to 2-(benzyloxy)-6-methoxybenzaldehyde:

- Antiproliferative Studies : Research comparing substituted benzaldehydes indicated that methoxy substitutions enhance anticancer activity compared to unsubstituted analogs.

- NQO1 Inhibition : Related compounds have been investigated for their ability to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer metabolism, suggesting pathways for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(benzyloxy)-6-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The benzyloxy and methoxy groups can enhance the compound’s binding affinity and specificity for its molecular targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following compounds share structural similarities with 2-(benzyloxy)-6-methoxybenzaldehyde but differ in substituent type, position, or electronic properties:

2-Acetoxy-3-Methoxybenzaldehyde (CAS 7150-01-8)

- Substituents : Acetoxy (-OAc) at position 2, methoxy at position 3.

- Key Differences : The acetoxy group is electron-withdrawing, reducing the electron density on the aromatic ring compared to the benzyloxy group in the target compound. This alters reactivity in electrophilic substitution or aldehyde-based reactions.

- Applications : Likely used in esterification or as a protected intermediate in drug synthesis .

2-Methoxy-6-(Trifluoromethoxy)benzaldehyde (EN300-205652)

- Substituents : Methoxy at position 2, trifluoromethoxy (-OCF₃) at position 6.

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group. This contrasts with the electron-donating methoxy group at position 6 in the target compound, which stabilizes the ring electronically.

- Applications: Potential use in agrochemicals or pharmaceuticals where metabolic stability is critical .

2-Methoxy-6-(Methylsulfanyl)benzaldehyde (CAS 67853-41-2)

- Substituents : Methoxy at position 2, methylsulfanyl (-SMe) at position 6.

- Key Differences : The sulfur atom in methylsulfanyl introduces polarizability and nucleophilic character, enabling distinct reactivity (e.g., oxidation to sulfoxides). This contrasts with the inert benzyloxy group in the target compound.

- Applications : Useful in thioether chemistry or as a ligand precursor .

6-(Benzyloxy)-2-Fluoro-3-Methylbenzaldehyde (CAS 2432849-04-0)

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|

| 2-(Benzyloxy)-6-methoxybenzaldehyde* | C₁₅H₁₄O₃ | 242.27 | High lipophilicity due to benzyloxy group |

| 2-Acetoxy-3-methoxybenzaldehyde | C₁₀H₁₀O₄ | 194.18 | Lower boiling point (ester volatility) |

| 2-Methoxy-6-(trifluoromethoxy)benzaldehyde | C₉H₇F₃O₃ | 220.14 | Enhanced thermal stability (CF₃ group) |

| 2-Methoxy-6-(methylsulfanyl)benzaldehyde | C₉H₁₀O₂S | 182.24 | Polarizable sulfur moiety |

| 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde | C₁₅H₁₃FO₂ | 244.26 | Fluorine-induced dipole interactions |

*Estimated based on analogous structures (e.g., ).

Actividad Biológica

2-(Benzyloxy)-6-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3, recognized for its unique structural features that include a benzyloxy group at the 2-position and a methoxy group at the 6-position of the benzene ring. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.

The compound exhibits several chemical reactivity patterns, including:

- Oxidation : The aldehyde group can be oxidized to form 2-(benzyloxy)-6-methoxybenzoic acid.

- Reduction : It can be reduced to yield 2-(benzyloxy)-6-methoxybenzyl alcohol.

- Substitution Reactions : The compound can undergo electrophilic substitution reactions due to the presence of electron-donating groups, which can enhance its reactivity towards electrophiles.

The biological activity of 2-(benzyloxy)-6-methoxybenzaldehyde is largely dependent on its ability to interact with specific biological targets. The key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus modulating their activity. The presence of the benzyloxy and methoxy groups may enhance binding affinity and specificity.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing enzyme function and cellular processes.

Biological Activities

Research has indicated several biological activities associated with 2-(benzyloxy)-6-methoxybenzaldehyde:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and could play a role in preventing various diseases .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO are significant in treating neurodegenerative diseases such as Parkinson’s disease. Preliminary studies suggest that derivatives of benzaldehyde can selectively inhibit MAO-B, indicating a potential therapeutic application for 2-(benzyloxy)-6-methoxybenzaldehyde .

Cytotoxicity

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives can exhibit cytotoxic effects, which may be leveraged in cancer therapy. For example, compounds structurally related to 2-(benzyloxy)-6-methoxybenzaldehyde have been tested against liver cancer cell lines, demonstrating varying degrees of cytotoxicity .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.